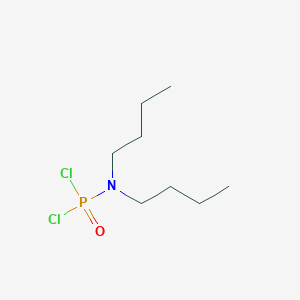![molecular formula C7H7Cl2F3N2 B12821822 [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride: is a chemical compound with the molecular formula C7H7ClF3N2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the nitration of 3-chloro-5-(trifluoromethyl)benzene to form 3-chloro-5-(trifluoromethyl)nitrobenzene.
Step 2: The nitro group is then reduced to an amine group, resulting in 3-chloro-5-(trifluoromethyl)aniline.
Step 3: The aniline derivative undergoes diazotization followed by reduction to yield [3-chloro-5-(trifluoromethyl)phenyl]hydrazine.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chlorine atom and trifluoromethyl group on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the development of diagnostic assays.
Medicine:
- Investigated for potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 4-(trifluoromethyl)phenylhydrazine hydrochloride
- 3-chlorophenylhydrazine hydrochloride
- 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Uniqueness: The presence of both chlorine and trifluoromethyl groups on the phenyl ring makes [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride unique in terms of its reactivity and biological activity.
- Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in substitution and oxidation reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valued for its role in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H |
InChI Key |
IZFHNZOPIJVGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NN)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


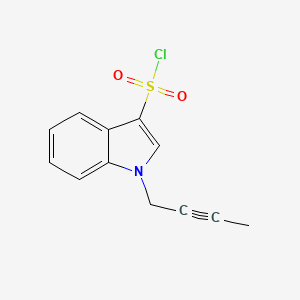

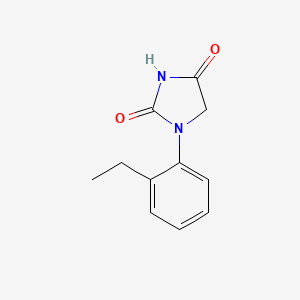
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
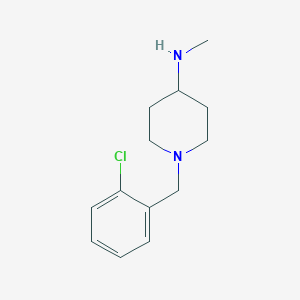
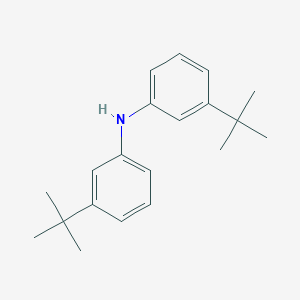
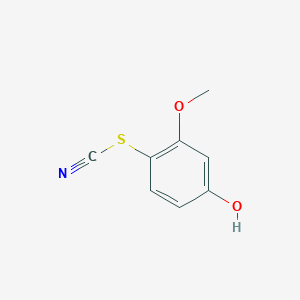
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
